(2R)-2-(Boc-amino)dodecanoic acid synthesis route
(2R)-2-(Boc-amino)dodecanoic acid synthesis route
Title: Precision Synthesis of (2R)-2-(Boc-amino)dodecanoic Acid: A Schöllkopf Bis-Lactim Ether Protocol
Abstract This technical guide details the asymmetric synthesis of (2R)-2-(Boc-amino)dodecanoic acid (Boc-D-2-aminododecanoic acid), a lipophilic non-proteinogenic amino acid critical for peptide half-life extension and membrane anchoring. The protocol utilizes the Schöllkopf bis-lactim ether method, selected for its superior enantiomeric excess (>95% ee) and reliability in research-scale production. We provide a self-validating workflow covering the diastereoselective alkylation of the L-valine-derived auxiliary, hydrolysis, purification of the lipophilic intermediate, and final Boc-protection/saponification.
Strategic Analysis & Retrosynthesis
The target molecule, (2R)-2-(Boc-amino)dodecanoic acid , possesses a 12-carbon aliphatic tail and D-configuration at the
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Stereochemical Challenge: Standard solid-phase peptide synthesis (SPPS) requires high optical purity to prevent diastereomeric impurities in the final peptide.
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Route Selection: While enzymatic resolution (e.g., Acylase I) is scalable, it often requires extensive optimization for non-standard long-chain substrates. The Schöllkopf Bis-Lactim Ether method is the "gold standard" for de novo synthesis of
-alkylated amino acids, offering predictable stereocontrol via steric shielding. -
Auxiliary Choice: To obtain the (2R) (D-series) amino acid, the auxiliary must be derived from L-Valine . The isopropyl group of L-Valine directs the incoming electrophile to the trans face, resulting in the (R)-configuration at the new chiral center.
Retrosynthetic Diagram (DOT)
Figure 1: Retrosynthetic breakdown utilizing the L-Valine Schöllkopf auxiliary to access the D-amino acid target.
Experimental Protocol
Phase 1: Asymmetric Alkylation
Objective: Stereoselective introduction of the decyl chain. Reagents:
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Schöllkopf Reagent: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine (derived from L-Valine).
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Electrophile: 1-Iododecane (Purified over basic alumina).
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Base: n-Butyllithium (1.6 M in hexanes).
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Solvent: Anhydrous THF (freshly distilled or from SPS).
Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add the Schöllkopf reagent (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).
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Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 20 minutes. The solution typically turns deep red/orange, indicating formation of the lithiated aza-enolate.
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Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation.
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Alkylation: Add 1-Iododecane (1.2 eq) dropwise.
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Critical Note: Maintain -78°C during addition.[1] The bulky isopropyl group on the auxiliary blocks the cis face, forcing the decyl chain to attack from the trans face, establishing the (R)-configuration.
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Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to 0°C overnight.
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Quench: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Dry organics over MgSO₄ and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc 95:5) to isolate the alkylated bis-lactim ether.
Phase 2: Hydrolysis & Separation
Objective: Cleave the auxiliary to release the amino acid ester. Mechanism: Mild acid hydrolysis cleaves the imino ethers to esters and releases the dipeptide, which further hydrolyzes.
Protocol:
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Dissolve the alkylated intermediate in THF/0.25 N HCl (1:1 v/v).
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Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (disappearance of bis-lactim spot).
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Workup (Critical Separation):
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Remove THF under reduced pressure.
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The residue contains Target Methyl Ester (lipophilic) and L-Valine Methyl Ester (hydrophilic).
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Adjust pH to ~8-9 with dilute NH₄OH.
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Extraction: Extract with Hexanes or Et₂O. The long C12 chain renders the target ester highly soluble in non-polar solvents, while Val-OMe partitions significantly into the aqueous phase.
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Verification: Check the organic layer by NMR. If Val-OMe persists, wash with water.
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Phase 3: Boc Protection & Saponification
Objective: Install the Boc group and generate the free acid.
Protocol:
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Boc Protection: Dissolve the crude (R)-2-aminododecanoic acid methyl ester in DCM. Add Et₃N (2.5 eq) and Boc₂O (1.2 eq). Stir at RT for 4 hours.
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Saponification:
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Dissolve the Boc-ester in THF/MeOH/H₂O (3:1:1).
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Add LiOH·H₂O (3.0 eq). Stir at RT until TLC shows consumption of the ester (usually 4-6 hours).
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Isolation:
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Acidify carefully with 1M HCl to pH ~3 (at 0°C). Note: Do not go too acidic to avoid Boc removal.
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Extract immediately with EtOAc.
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Wash with brine, dry over Na₂SO₄, and concentrate.
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Recrystallization: Recrystallize from Hexane/EtOAc to obtain the pure white solid.
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Process Visualization & Logic
The following diagram illustrates the stereochemical logic and purification flow.
Figure 2: Process flow ensuring stereochemical integrity and efficient purification.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | > 98% | HPLC (C18) |
| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |
| Molecular Weight | 315.45 g/mol | LC-MS (ESI+) |
| Optical Rotation | Polarimetry (c=1, CHCl3) | |
| NMR Verification | Characteristic Boc singlet (1.44 ppm) | 1H NMR (CDCl3) |
Troubleshooting Note: If the enantiomeric excess is lower than 95%, recrystallize the final Boc-acid from hexanes. The racemic compound often has different solubility than the pure enantiomer.
References
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Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective construction of quaternary carbon centers via alkylation of lactim ethers of cyclo-(L-valyl-glycine). Angewandte Chemie International Edition, 20(9), 798-799.
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Bull, S. D., et al. (2009). Orthogonally Protected Schöllkopf’s Bis-lactim Ethers for the Asymmetric Synthesis of
-Amino Acid Derivatives.[2] Synthesis, 2009(18), 3051-3056. -
ChemScene. (R)-2-Aminododecanoic acid Product Data.
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BOC Sciences. Boc-12-aminododecanoic acid (Reference for Boc stability/handling).
